Comparative Biochemical Potency for Human IRAK4: GLPG2534 vs. Zimlovisertib (PF-06650833)
In a biochemical assay, GLPG2534 demonstrates potent inhibition of human IRAK4 with an IC50 of 6.4 nM [1]. While this is a potent inhibitory concentration, it is approximately 32-fold less potent than the clinical-stage IRAK4 inhibitor Zimlovisertib (PF-06650833), which has a reported IC50 of 0.2 nM [2]. This quantitative difference in potency at the enzymatic level is a critical parameter for experimental design and compound selection.
| Evidence Dimension | Biochemical Potency (IC50) against Human IRAK4 |
|---|---|
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | Zimlovisertib (PF-06650833): 0.2 nM |
| Quantified Difference | 32-fold less potent |
| Conditions | In vitro biochemical assay |
Why This Matters
Potency is a primary driver of target engagement; a 32-fold difference in IC50 can significantly impact the required working concentration in cellular and in vivo assays, affecting both efficacy and potential off-target effects.
- [1] Lavazais S, et al. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. Sci Transl Med. 2023;15(683):eabj3289. View Source
- [2] MedChemExpress. Zimlovisertib (PF-06650833) Technical Datasheet. Catalog No. HY-111241. View Source
